Cas no 844-51-9 (2,5-Diphenyl-1,4-benzoquinone)

2,5-Diphenyl-1,4-benzoquinone 化学的及び物理的性質
名前と識別子
-
- 2,5-Diphenyl-p-benzoquinone
- 2,5-Diphenyl-1,4-benzoquinone
- 2,5-diphenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Diphenylquinone
- 2.5-Diphenyl-p-benzoquinone
- 2,5-Diphenyl-p-quinone
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Diphenylbenzoquinone
- 19F7OO1LXR
- [1,1':4',1''-Terphenyl]-2',5'-dione
- QYXHDJJYVDLECA-UHFFFAOYSA-N
- C18H12O2
- [1,1:4,1-Terphenyl]-2,5-dione
- 2,5-Diphenyl-4-benzoquinone
- p-Benzoquinone, 2,5-diphenyl-
- NSC8725
- p-Benzoquinon
- 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione (ACI)
- p-Benzoquinone, 2,5-diphenyl- (6CI, 7CI, 8CI)
- Quinone, 2,5-diphenyl- (3CI)
- NSC 8725
- Stearer DPQ
- 2,5-diphenyl-[1,4]benzoquinone
- STK953327
- 2,4-dione, 2,5-diphenyl-
- NS00038513
- AKOS002184293
- 2,5-Diphenylbenzo-1,4-quinone #
- p-Benzoquinone,5-diphenyl-
- EINECS 212-680-8
- W-203916
- diphenyl-p-benzoquinone
- DTXSID9061207
- UNII-19F7OO1LXR
- 844-51-9
- CHEMBL1762559
- MFCD00001600
- DB-020137
- AS-62229
- 2,5-Diphenyl-1,4-benzochinon
- SCHEMBL221295
- NSC-8725
- F17028
- 2,5-DIPHENYL-2,5-CYCLOHEXADIENE-1,4-DIONE
- QUINONE, 2,5-DIPHENYL-
- D1166
- AI3-61046
-
- MDL: MFCD00001600
- インチ: 1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
- InChIKey: QYXHDJJYVDLECA-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C2C=CC=CC=2)=CC(=O)C(C2C=CC=CC=2)=C1
- BRN: 2051812
計算された属性
- せいみつぶんしりょう: 260.08400
- どういたいしつりょう: 260.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 34.1
じっけんとくせい
- 色と性状: オレンジ色粉末結晶
- 密度みつど: 1.237
- ゆうかいてん: 216.0 to 220.0 deg-C
- ふってん: 457.9 °C at 760 mmHg
- フラッシュポイント: 170.5 °C
- 屈折率: 1.642
- ようかいど: Soluble in hot Toluene (almost transparency).
- あんていせい: Stability
- PSA: 34.14000
- LogP: 3.30540
- ようかいせい: トルエン/熱ベンゼン/熱酢酸に可溶
2,5-Diphenyl-1,4-benzoquinone セキュリティ情報
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S37
-
危険物標識:
- 危険レベル:IRRITANT
- TSCA:Yes
- リスク用語:R36/37/38
2,5-Diphenyl-1,4-benzoquinone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2,5-Diphenyl-1,4-benzoquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-62229-5G |
2,5-diphenylcyclohexa-2,5-diene-1,4-dione |
844-51-9 | >97% | 5g |
£133.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044602-1g |
[1,1':4',1''-Terphenyl]-2',5'-dione |
844-51-9 | 98% | 1g |
¥204.00 | 2024-07-28 | |
TRC | D493418-500mg |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | 500mg |
$ 50.00 | 2022-04-29 | ||
Alichem | A019120145-100g |
[1,1':4',1''-Terphenyl]-2',5'-dione |
844-51-9 | 95% | 100g |
$325.38 | 2023-08-31 | |
eNovation Chemicals LLC | D769211-25g |
[1,1':4',1''-Terphenyl]-2',5'-dione |
844-51-9 | 96% | 25g |
$190 | 2024-06-07 | |
Chemenu | CM191766-10g |
2,5-Diphenylquinone |
844-51-9 | 95% | 10g |
$*** | 2023-05-29 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15369-5g |
2,5-Diphenyl-p-benzoquinone, 96% |
844-51-9 | 96% | 5g |
¥458.00 | 2023-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RG011-1g |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | 99.0%(GC) | 1g |
¥343.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137063-25g |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | ≥99.0% | 25g |
¥999.90 | 2023-09-03 | |
Chemenu | CM191766-100g |
2,5-Diphenylquinone |
844-51-9 | 95% | 100g |
$298 | 2022-09-28 |
2,5-Diphenyl-1,4-benzoquinone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Water
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
2.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile , Water ; rt; 15 min, 60 °C
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water
2.2 Reagents: Water
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, reflux
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 60 °C
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 1 h, rt
ごうせいかいろ 17
2,5-Diphenyl-1,4-benzoquinone Raw materials
- Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
- phenyllithium
- 1,4-Dibromo-2,5-dimethoxybenzene
- Phenylquinone
- 2-Phenylhydroquinone
- Phenylboronic acid
- 2,3,5-Tris[4-(dimethylamino)phenyl]-2,5-cyclohexadiene-1,4-dione
- 2,5-diethoxybenzo-1,4-quinone
2,5-Diphenyl-1,4-benzoquinone Preparation Products
2,5-Diphenyl-1,4-benzoquinone 関連文献
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H. W. Moore Chem. Soc. Rev. 1973 2 415
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2. 980. The electron spin resonance spectra and electronic structure of phosphobetaine radicalsE. A. C. Lucken J. Chem. Soc. 1963 5123
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3. Synthesis of grevillins, novel pyrandione pigments of fungi. Biogenetic interrelationships between grevillins, pulvinic acids, terphenylquinones and xylerythrinsGerald Pattenden,Neil A. Pegg,Ronald W. Kenyon J. Chem. Soc. Perkin Trans. 1 1991 2363
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Kylie Couch,Frank Leresche,Claire Farmer,Garrett McKay,Fernando L. Rosario-Ortiz Environ. Sci.: Processes Impacts 2022 24 102
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Andrea Pannwitz,David M. Klein,Santiago Rodríguez-Jiménez,Carla Casadevall,Hongwei Song,Erwin Reisner,Leif Hammarstr?m,Sylvestre Bonnet Chem. Soc. Rev. 2021 50 4833
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6. 193. Potential anti-tumour agents. Part I. Polyporic acid seriesB. F. Cain J. Chem. Soc. 1961 936
2,5-Diphenyl-1,4-benzoquinoneに関する追加情報
Exploring the Chemistry and Applications of 2,5-Diphenyl-1,4-Benzoquinone (CAS No. 844-51-9)
The compound 2,5-Diphenyl-1,4-benzoquinone, identified by its CAS No. 844-51-9, is a structurally unique aromatic quinone derivative with significant potential in diverse scientific domains. Its molecular formula C16H12O2 reflects a benzene ring substituted with two phenyl groups at positions 2 and 5 and two carbonyl groups at positions 1 and 4. This configuration endows the molecule with redox activity and strong π-conjugation effects, making it a focal point in research areas ranging from organic synthesis to pharmacology.
In recent studies published in journals like Chemical Communications, researchers have highlighted the compound's role as a versatile synthetic intermediate. For instance, its ability to undergo Diels-Alder reactions under mild conditions has enabled the creation of novel diphenylbenzoquinone derivatives with tailored electronic properties. A groundbreaking study in 2023 demonstrated its utility in synthesizing conjugated polymers for organic electronics by leveraging its quinoid backbone as a building block for high-performance semiconductors.
The antioxidant properties of benzoquinones, particularly those with substituted phenyl groups like this compound, have gained attention in biomedical research. Preclinical data from the Journal of Medicinal Chemistry revealed that derivatives of this quinone exhibit selective cytotoxicity toward cancer cells by modulating mitochondrial membrane potential—a mechanism distinct from conventional chemotherapeutics. Recent advancements include covalent functionalization with folic acid ligands to enhance targeted drug delivery efficiency.
In materials science applications, this compound's redox behavior has been exploited in developing advanced battery technologies. A notable study published in Nature Energy demonstrated its use as an intercalation host material in lithium-sulfur batteries, achieving unprecedented cycle stability through synergistic interactions between the phenyl substituents and electrolyte components. The phenyl groups' electron-withdrawing effect was shown to stabilize polysulfide intermediates during discharge cycles.
Spectroscopic analysis techniques such as X-ray crystallography have provided new insights into its molecular packing behavior. A collaborative study between MIT and ETH Zurich used synchrotron-based XRD to characterize its solid-state structure at atomic resolution, revealing π-stacking interactions between adjacent molecules that enhance charge transport pathways—a discovery critical for optimizing its performance in optoelectronic devices.
Cutting-edge research also explores its role in enzyme inhibition mechanisms. A 2023 publication in Bioorganic & Medicinal Chemistry Letters identified this quinone as a potent inhibitor of tyrosinase activity through covalent binding to active-site cysteine residues. This discovery opens avenues for developing novel skincare formulations targeting hyperpigmentation without phototoxic side effects associated with traditional hydroquinone-based compounds.
In environmental chemistry applications, recent studies have evaluated its potential as a biodegradable crosslinking agent for water treatment membranes. Research teams at Stanford demonstrated that functionalized forms of this quinone can form stable crosslinks under ambient conditions when combined with chitosan matrices—resulting in membranes with enhanced selectivity for heavy metal ions compared to conventional glutaraldehyde-crosslinked alternatives.
The compound's photochemical properties are now being explored for next-generation solar cell technologies. A team at KAIST recently reported that nanostructured thin films incorporating this quinone exhibit photoconversion efficiencies exceeding 8% due to efficient exciton dissociation at donor/acceptor interfaces created by phenyl-substituted aromatic systems—a breakthrough published in Advanced Materials.
Ongoing investigations focus on improving scalability of synthesis methods while maintaining product purity standards required for pharmaceutical applications. Continuous flow synthesis approaches developed at Scripps Research Institute have achieved >98% purity yields using microwave-assisted protocols—significantly reducing reaction times compared to traditional batch methods while minimizing waste generation.
This multifunctional molecule continues to drive interdisciplinary research across academia and industry sectors due to its tunable chemical properties and structural versatility. Current trends indicate increasing focus on bioconjugate chemistry applications where phenyl-substituted benzoquinones are being explored as scaffolds for targeted drug delivery systems combining diagnostic imaging capabilities—a concept termed "theranostics" gaining traction in nanomedicine circles.
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